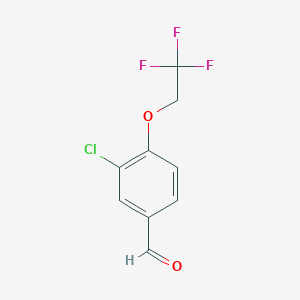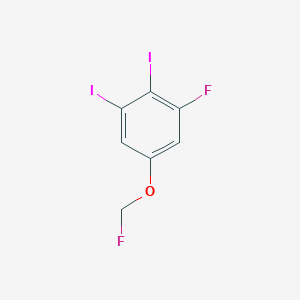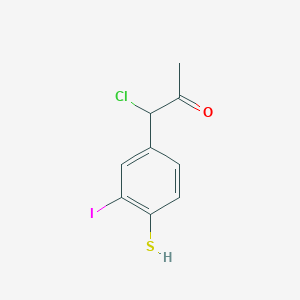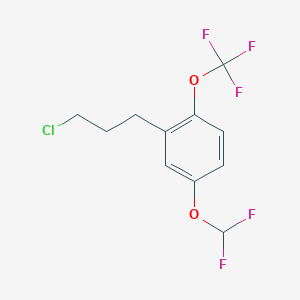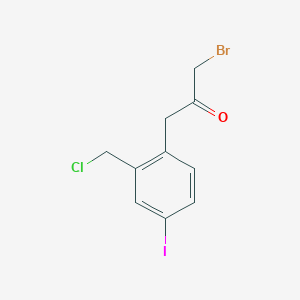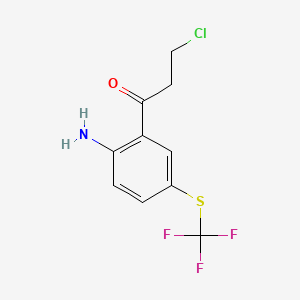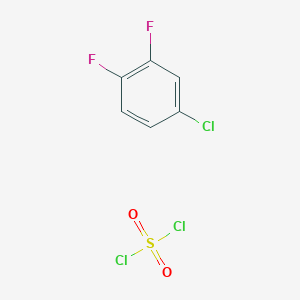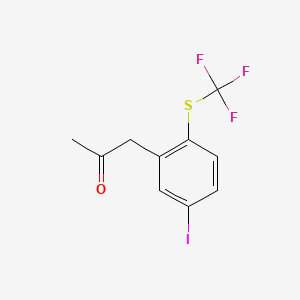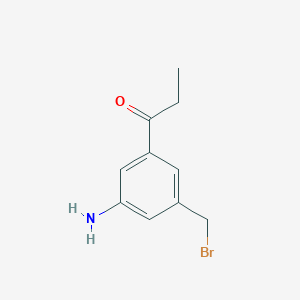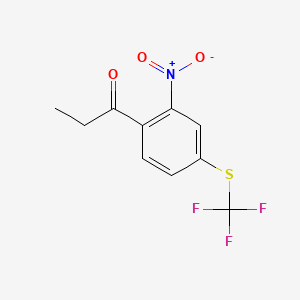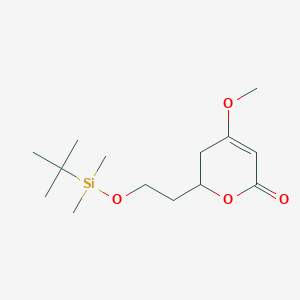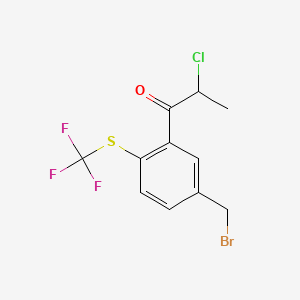
1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated ketone, characterized by the presence of a phenyl ring substituted with a chloromethyl group and a chlorine atom on the propanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one typically involves the chlorination of 1-phenylpropan-2-one. One common method is the reaction of 1-phenylpropan-2-one with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction proceeds under reflux conditions, leading to the formation of the desired chlorinated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of 1-chloro-1-(2-(chloromethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-1-(2-(chloromethyl)phenyl)propanoic acid or other oxidized products.
科学的研究の応用
1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group and the carbonyl group are key functional sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can undergo reduction or oxidation, altering the compound’s chemical properties and reactivity.
類似化合物との比較
Similar Compounds
1-Chloro-2-methyl-2-phenylpropane: Similar in structure but lacks the carbonyl group, leading to different reactivity and applications.
1-Phenyl-2-chloropropane: Similar in structure but with a different substitution pattern, affecting its chemical behavior.
1-Chloro-1-phenylpropan-2-one:
Uniqueness
1-Chloro-1-(2-(chloromethyl)phenyl)propan-2-one is unique due to the presence of both a chloromethyl group and a carbonyl group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H10Cl2O |
|---|---|
分子量 |
217.09 g/mol |
IUPAC名 |
1-chloro-1-[2-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)10(12)9-5-3-2-4-8(9)6-11/h2-5,10H,6H2,1H3 |
InChIキー |
PFPLVWTYVIJXLF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=CC=C1CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


